3-(4-Nitroimidazol-1-yl)phenol
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Overview
Description
3-(4-Nitroimidazol-1-yl)phenol is a compound that features a phenol group attached to a 4-nitroimidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitroimidazol-1-yl)phenol typically involves the nitration of imidazole followed by coupling with a phenol derivative. One common method includes:
Nitration of Imidazole: Imidazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroimidazole.
Coupling Reaction: The 4-nitroimidazole is then coupled with a phenol derivative under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The phenol group can be oxidized to form quinone derivatives.
Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Quinone Derivatives: Formed from the oxidation of the phenol group.
Halogenated or Alkylated Imidazoles: Formed from substitution reactions on the imidazole ring.
Scientific Research Applications
3-(4-Nitroimidazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(4-Nitroimidazol-1-yl)phenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage microbial DNA, leading to antimicrobial effects. The phenol group can interact with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness: 3-(4-Nitroimidazol-1-yl)phenol is unique due to its combination of a nitroimidazole ring and a phenol group, which provides a
Properties
IUPAC Name |
3-(4-nitroimidazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8-3-1-2-7(4-8)11-5-9(10-6-11)12(14)15/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBXJISOABTWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=C(N=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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